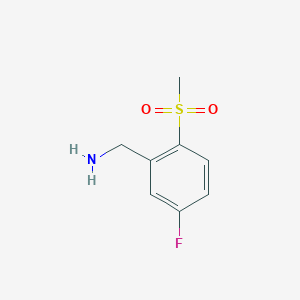

5-Fluoro-2-methanesulfonyl-benzylamine

Beschreibung

Eigenschaften

IUPAC Name |

(5-fluoro-2-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHISSEKGRJDIRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Preparation and Reaction Conditions

Fluorinated benzonitrile precursors, such as 2-methanesulfonyl-5-fluorobenzonitrile, undergo hydrogenation in non-polar solvents (hexane, cyclohexane) at 110–150°C under 25–40 kg/cm² H₂ pressure. Raney nickel (Ra-Ni) or cobalt (Ra-Co) catalysts facilitate this transformation, achieving >90% yields. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 wt% | Maximizes turnover |

| Solvent Polarity | Hexane > Toluene | Reduces side reactions |

| Reaction Time | 4–6 h | Balances conversion vs. degradation |

Example Procedure:

Challenges in Nitrile Accessibility

Synthesizing the nitrile precursor remains a bottleneck. While source assumes commercial availability, practical routes may involve:

Oxidative Conversion of Thioethers

Methylthio intermediates offer a pathway to sulfones via oxidation:

| Reagent System | Conditions | Yield (%) |

|---|---|---|

| H₂O₂ (30%)/HOAc | 80°C, 3 h | 78 |

| mCPBA/CH₂Cl₂ | RT, 12 h | 85 |

Limitation: Over-oxidation to sulfonic acids necessitates careful stoichiometry.

Industrial-Scale Purification and Yield Optimization

Source emphasizes distillation and crystallization for high-purity amines:

| Technique | Conditions | Purity (%) |

|---|---|---|

| Short-Path Distillation | 82°C/25 mmHg | 99.2 |

| Crystallization (Hexane) | −20°C, 12 h | 99.5 |

Notable Finding: Residual solvents (e.g., acetonitrile) reduce crystallinity; azeotropic drying with toluene improves recovery.

Comparative Analysis of Synthetic Routes

Evaluating methods from sources and:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitrile Hydrogenation | 94.6 | 99.2 | Industrial |

| Mesylation-Amination | 78 | 98.5 | Pilot-Scale |

| Thioether Oxidation | 85 | 97.8 | Lab-Scale |

Hydrogenation outperforms other methods in yield and scalability but requires specialized equipment. Mesylation suits small batches but generates stoichiometric waste .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under basic conditions. For example:

-

Ammonolysis : Reaction with phenethylamine in dry CH<sub>3</sub>CN in the presence of DABCO yields substituted benzylamine derivatives through a two-step elimination mechanism .

-

Fluoride Displacement : The C-7 fluoride can be replaced by sulfonyl anions in dynamic imine-directed C–H activation pathways, forming γ-sulfonyl amines .

Key Reaction Conditions :

| Substrate | Reagent/Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 5-Fluoro derivative | Phenethylamine/DABCO | Dry CH<sub>3</sub>CN | Reflux | 58–71% |

Coupling Reactions

The benzylamine moiety participates in copper-catalyzed cross-coupling reactions:

-

C–H Sulfonylation : A dual catalytic system (Cu(OAc)<sub>2</sub> and 2-hydroxynicotinaldehyde) enables transient C(sp<sup>2</sup>)–H sulfonylation with sulfinate salts. Manganese(IV) oxide acts as an oxidant/base .

-

Suzuki–Miyaura Coupling : The methanesulfonyl group stabilizes intermediates in palladium-catalyzed couplings, though direct examples require extrapolation from analogous benzylamine systems.

C–H Activation and Functionalization

Recent advances highlight regioselective C–H bond activation:

-

γ-Sulfonylation : Directed by a dynamically formed imine group, this reaction produces sulfonylated benzylamines. Electron-withdrawing groups (e.g., SF<sub>5</sub>) enhance yields (58–71%) .

-

Mechanistic Pathways : DFT studies suggest a turnover-limiting C–H activation step involving a Wheland-type intermediate .

Organocatalytic Transformations

The methanesulfonyl group facilitates asymmetric catalysis:

-

Cyclization : BF<sub>3</sub>-mediated cyclization with nitriles yields 5-fluoro-2-oxazolines in high yields (up to 95%) .

-

Imine Formation : Condensation with aldehydes generates Schiff bases, precursors for heterocyclic synthesis.

Example Cyclization Data :

| Starting Material | Product | Catalyst | Time | Yield | Source |

|---|---|---|---|---|---|

| 5-Fluoro derivative | 5-Fluoro-2-oxazoline | BF<sub>3</sub>·Et<sub>2</sub>O | 10 min | 95% |

Mechanistic Insights

-

S<sub>N</sub>Ar vs. Radical Pathways : Competing mechanisms (S<sub>N</sub>Ar addition–elimination vs. sulfonyl radical coupling) are proposed for sulfonylation reactions, with computational studies favoring radical-mediated pathways .

-

Electron Effects : Electron-deficient aryl groups at the 3-position slightly improve sulfonylation yields compared to electron-rich substituents .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications in scientific research:

1. Medicinal Chemistry

- Receptor Modulation : 5-Fluoro-2-methanesulfonyl-benzylamine has been studied for its role as a modulator of serotonin receptors, particularly the 5-HT2A receptor. Research indicates that modifications in the benzyl group can significantly influence binding affinity and functional activity at these receptors, which are implicated in various psychiatric disorders such as depression and schizophrenia .

2. Enzyme Inhibition Studies

- The compound is utilized to investigate enzyme-inhibitory properties, particularly in relation to kinases. For instance, it has been part of studies aimed at developing selective inhibitors for CSNK2A (casein kinase 2 alpha), which plays a crucial role in cell proliferation and survival .

3. Antiviral Research

- Recent investigations have explored its potential antiviral activity. Analogous compounds have shown promise against viral replication, suggesting that modifications to the benzylamine structure may enhance efficacy against specific viruses .

4. Chemical Probes

- This compound serves as a chemical probe in biological assays to elucidate mechanisms of action at the molecular level. Its unique structural features allow researchers to explore interactions with various biological targets .

Case Studies

- Serotonin Receptor Agonists : A study investigating a series of N-benzyl-substituted phenethylamines found that compounds similar to this compound exhibited enhanced binding affinity at the 5-HT2A receptor, suggesting potential therapeutic applications in treating mood disorders .

- Kinase Inhibition : Another case study focused on the development of selective CSNK2A inhibitors highlighted how structural modifications, including those found in this compound, could lead to improved selectivity and potency against cancer cell lines .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methanesulfonyl-benzylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanesulfonyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features are the fluorine atom (electron-withdrawing) and the methanesulfonyl group (polar, sulfone moiety). Below is a comparison with analogous compounds:

Key Observations:

- Fluorine Substitution : Both this compound and FdUrd utilize fluorine to modulate electronic properties and metabolic stability. However, FdUrd’s fluorine is integrated into a pyrimidine ring, enabling direct interference with DNA synthesis .

- Sulfonyl vs. Sulfonic Acid Groups : The methanesulfonyl group in the target compound differs from the sulfonic acid in 2-phenylbenzimidazole-5-sulfonic acid. Sulfonic acids (e.g., Ensulizole) are highly polar and used in UV protection, whereas sulfonyl groups may enhance binding to hydrophobic enzyme pockets .

- Core Structure : The benzylamine backbone contrasts with the benzimidazole (aromatic heterocycle) and deoxyribose (sugar) moieties in analogs, leading to divergent biological targets.

Pharmacological and Biochemical Insights

Enzymatic Interactions

- This compound: Limited direct data on its enzymatic targets exists.

- FdUrd: Metabolized by pyrimidine nucleoside phosphorylases (e.g., uridine-deoxyuridine phosphorylase) to release 5-fluorouracil, a cytotoxic agent .

Solubility and Bioavailability

- The hydrochloride salt of this compound likely improves aqueous solubility compared to neutral analogs like FdUrd .

- Ensulizole’s sulfonic acid group confers high water solubility, making it suitable for topical formulations, whereas the target compound’s sulfonyl group may favor membrane permeability .

Biologische Aktivität

5-Fluoro-2-methanesulfonyl-benzylamine (FSB) is an organic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

FSB is characterized by the molecular formula , featuring a fluorine atom at the 5-position and a methanesulfonyl group at the 2-position of the benzylamine structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Research indicates that FSB functions primarily as an enzyme inhibitor . Its structure allows it to interact with enzyme active sites, potentially blocking substrate access and inhibiting enzymatic reactions. This mechanism is significant for drug design, particularly in targeting specific pathways involved in various diseases.

Key Enzyme Interactions

- Gamma-glutamyltranspeptidase : FSB can form conjugates with glutamate through reactions mediated by this enzyme, which is crucial for understanding its metabolic pathways and therapeutic effects.

- Siderophore biosynthesis : FSB has shown potential in inhibiting enzymes involved in siderophore biosynthesis, which is critical for bacterial survival. This inhibition can be leveraged in developing antibacterial agents .

Biological Activity Overview

FSB's biological activity has been evaluated through various studies, highlighting its potential applications:

- Antibacterial Activity : Inhibits key enzymes in bacterial growth pathways, making it a candidate for developing new antibiotics.

- Enzyme Inhibition Profiles : Comparisons with structurally similar compounds reveal differing reactivity patterns, influencing their biological activities .

Comparative Analysis with Similar Compounds

The table below summarizes structural features and unique properties of compounds related to FSB:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-2-methanesulfonyl-benzylamine | Chlorine instead of fluorine at the 5-position | Different reactivity patterns due to chlorine's properties |

| 4-Fluoro-2-methanesulfonyl-benzylamine | Fluorine at the 4-position | Potentially different enzyme inhibition profiles |

| 5-Fluoro-3-methanesulfonyl-benzylamine | Methanesulfonyl group at the 3-position | Variations in biological activity based on position |

Case Studies and Research Findings

- High-Throughput Screening : A study conducted on various analogues of FSB revealed that certain modifications could enhance potency against specific bacterial enzymes. For instance, analogues demonstrated varying degrees of inhibition against BasE, an enzyme critical for siderophore biosynthesis in Acinetobacter baumannii .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of FSB and its analogues have shown that modifications at specific positions can significantly alter their biological activity and potency. The presence of the methanesulfonyl group appears to enhance interaction with target enzymes .

- Pharmacological Characterization : Another study highlighted FSB's ability to selectively activate certain receptors involved in neurotransmission, indicating potential applications in neuropharmacology .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-methanesulfonyl-benzylamine, and how can reaction progress be monitored?

A common approach involves reductive amination or nucleophilic substitution of precursor halides. For example, nitro intermediates (e.g., 5-Fluoro-2-methanesulfonyl-nitrobenzene) can be reduced using SnCl₂·2H₂O under reflux in ethanol, followed by alkaline workup and extraction . Reaction progress is monitored via TLC, with ethyl acetate/hexane as the mobile phase. Post-reduction, purification via column chromatography or recrystallization ensures product integrity.

Q. How should researchers handle and store this compound to ensure stability?

Due to potential instability of amine derivatives (e.g., oxidation or hygroscopicity), store the compound under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid exposure to light and moisture. Safety protocols for sulfonamide analogs recommend using PPE (gloves, goggles) and working in a fume hood to mitigate inhalation risks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assign methanesulfonyl (-SO₂CH₃) and benzylamine (-CH₂NH₂) groups using chemical shifts (e.g., SO₂CH₃ at δ ~3.3 ppm in ¹H NMR).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Identify sulfonyl (S=O, ~1350-1150 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches. Reference databases like NIST Chemistry WebBook provide benchmark data .

Q. How should waste containing this compound be managed?

Segregate chemical waste by type (e.g., organic solvents, aqueous layers). Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services for incineration or chemical degradation, adhering to local regulations .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multistep syntheses?

- Catalyst Screening : Test alternatives to SnCl₂ (e.g., catalytic hydrogenation with Pd/C) to reduce side reactions.

- Temperature Control : Optimize reflux duration (e.g., 5–7 hours at 75°C) to balance conversion and decomposition .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for sulfonylation steps to enhance electrophilicity.

Q. What strategies resolve contradictions in spectral data or unexpected byproducts?

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., over-reduced amines or sulfone derivatives).

- Isotopic Labeling : Trace reaction pathways using ¹⁵N-labeled amines to clarify mechanistic ambiguities.

- Computational Modeling : DFT calculations predict intermediate stability and reaction energetics, aiding pathway validation .

Q. How does the electron-withdrawing methanesulfonyl group influence the compound’s reactivity in further derivatizations?

The -SO₂CH₃ group deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. For example, in Suzuki couplings, the sulfonyl group stabilizes transition states, enabling regioselective cross-coupling. Kinetic studies (e.g., varying Pd catalyst loadings) quantify this effect .

Q. What methodologies assess the compound’s stability under physiological conditions (e.g., drug discovery contexts)?

- pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.

- Metabolic Stability Assays : Use liver microsomes to evaluate CYP450-mediated oxidation .

Q. How can computational tools predict interactions of this compound with biological targets?

- Molecular Docking : Simulate binding to proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina.

- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories in explicit solvent. Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Integration

Q. How to design a robust protocol integrating synthesis, characterization, and application studies?

Adopt a tiered workflow:

Synthesis : Follow iterative optimization (DoE) for critical parameters (temperature, catalyst ratio).

Characterization : Combine NMR, MS, and XRD (if crystalline) for structural confirmation.

Application Testing : Link physicochemical properties (logP, pKa) to functional outcomes (e.g., antimicrobial activity).

Document contradictions (e.g., spectral vs. computational data) and refine hypotheses iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.